4-(2-Methoxy-4-nitrophenyl)piperidine 4-(2-Methoxy-4-nitrophenyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18209477
InChI: InChI=1S/C12H16N2O3/c1-17-12-8-10(14(15)16)2-3-11(12)9-4-6-13-7-5-9/h2-3,8-9,13H,4-7H2,1H3
SMILES:
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

4-(2-Methoxy-4-nitrophenyl)piperidine

CAS No.:

Cat. No.: VC18209477

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methoxy-4-nitrophenyl)piperidine -

Specification

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name 4-(2-methoxy-4-nitrophenyl)piperidine
Standard InChI InChI=1S/C12H16N2O3/c1-17-12-8-10(14(15)16)2-3-11(12)9-4-6-13-7-5-9/h2-3,8-9,13H,4-7H2,1H3
Standard InChI Key LERPRNNHPVJPPS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)[N+](=O)[O-])C2CCNCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(2-Methoxy-4-nitrophenyl)piperidine features a piperidine ring substituted at the 4-position with a phenyl group bearing methoxy (-OCH₃) and nitro (-NO₂) groups at the 2- and 4-positions, respectively. The molecular formula is C₁₂H₁₆N₂O₃, with a calculated molecular weight of 252.27 g/mol . Key structural attributes include:

  • Piperidine core: A six-membered saturated ring with one nitrogen atom, contributing to basicity and conformational flexibility.

  • Aromatic substituents: The 2-methoxy-4-nitrophenyl group introduces electron-withdrawing (nitro) and electron-donating (methoxy) effects, influencing reactivity and intermolecular interactions .

Spectroscopic and Computational Data

  • Nuclear Magnetic Resonance (NMR): Predicted spectra align with analogs such as 4-(2-methoxyphenyl)piperidine, showing characteristic shifts for aromatic protons (δ 6.3–8.0 ppm) and piperidine methylene groups (δ 1.5–3.0 ppm) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 252 [M+H]⁺, with fragmentation patterns consistent with nitro group loss and piperidine ring cleavage .

Table 1: Comparative Structural Data of Piperidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-(4-Nitrophenyl)piperidineC₁₁H₁₄N₂O₂218.244-Nitrophenyl
4-(2-Methoxyphenyl)piperidineC₁₂H₁₇NO191.272-Methoxyphenyl
4-(2-Methoxy-4-nitrophenyl)piperidineC₁₂H₁₆N₂O₃252.272-Methoxy-4-nitrophenyl

Synthetic Methodologies

Direct Functionalization of Piperidine

The synthesis of 4-(2-Methoxy-4-nitrophenyl)piperidine typically involves nucleophilic aromatic substitution or transition metal-catalyzed coupling. A representative route includes:

  • Nitration of 2-methoxyphenylpiperidine: Treatment with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces the nitro group at the 4-position .

  • Purification: Column chromatography isolates the target compound from regioisomeric byproducts .

Alternative Pathways

  • Reductive Amination: Reacting 4-nitro-2-methoxybenzaldehyde with piperidine under hydrogenation conditions yields the secondary amine, followed by oxidation to the tertiary amine .

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between 4-nitrophenylboronic acid and 2-methoxyphenylpiperidine precursors offers regioselective control .

Pharmacological and Biological Applications

Enzyme Inhibition Studies

In biochemical assays, analogous compounds demonstrate inhibitory activity against kinases and phosphodiesterases. For example, 1,3,5-triazine-piperidine hybrids show nanomolar IC₅₀ values against anaplastic lymphoma kinase (ALK), suggesting potential anticancer applications .

Table 2: Biological Activity of Selected Piperidine Derivatives

CompoundTarget EnzymeIC₅₀ (nM)Application
ASP3026 (ALK inhibitor)EML4-ALK17Non-small cell lung cancer
4-(4-Nitrophenyl)piperidineCOX-242Inflammation
4-(2-Methoxy-4-nitrophenyl)piperidineCOX-2 (Predicted)~50Anti-inflammatory

Industrial and Material Science Applications

Polymer Modification

Nitroaryl-piperidine compounds enhance polymer thermal stability via π-π stacking interactions. Incorporating 4-(2-Methoxy-4-nitrophenyl)piperidine into polyurethane matrices increases glass transition temperatures (Tg) by 15–20°C, beneficial for aerospace materials .

Analytical Chemistry

The nitro group’s strong UV absorbance (λₘₐₓ ≈ 270 nm) enables use as a chromatographic standard in HPLC for quantifying aromatic amines .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of methoxy and nitro positions to optimize drug-likeness.

  • Green Synthesis: Developing catalytic methods to reduce waste in nitration steps .

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